(±)5(6)-Ethanolamide, also known as 5(6)-epoxyeicosatrienoic acid ethanolamide, is a significant metabolite derived from the endocannabinoid anandamide. This compound exhibits notable biological activities, particularly as a selective agonist for the cannabinoid receptor 2 (CB2). The systematic name of this compound is N-(2-hydroxyethyl)-4-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-tetradecatrien-1-yl]-2-oxiranyl}butanamide, and its molecular formula is C22H37NO3 with a molecular weight of approximately 363.5 g/mol .
The synthesis of (±)5(6)-Ethanolamide primarily involves the enzymatic oxidation of anandamide by cytochrome P450 enzymes. Key enzymes implicated in this process include CYP2D6, CYP3A4, and CYP4F2. These enzymes facilitate the introduction of epoxide groups into the anandamide structure, leading to the formation of various epoxides including (±)5(6)-Ethanolamide .
The synthesis can be monitored using liquid chromatography-mass spectrometry (LC-MS) techniques to quantify the metabolites produced. The reaction conditions typically involve incubating anandamide with recombinant cytochrome P450 enzymes in a controlled environment, followed by extraction and analysis of the resulting products .
The molecular structure of (±)5(6)-Ethanolamide features a complex arrangement that includes a hydroxyethyl group and an epoxide ring. The structural formula can be represented as follows:
Key structural data includes:
(±)5(6)-Ethanolamide can undergo various chemical reactions typical of epoxides and amides. Notably, it can participate in hydrolysis reactions facilitated by enzymes such as soluble epoxide hydrolase.
The metabolic pathway includes:
The mechanism by which (±)5(6)-Ethanolamide exerts its effects involves binding to cannabinoid receptors, particularly CB2. Upon binding, it activates intracellular signaling pathways that modulate various physiological responses.
Research indicates that (±)5(6)-Ethanolamide has a binding affinity for CB2 with a Ki value of 8.9 nM, demonstrating its potency as a selective agonist for this receptor .
Relevant data suggests that the compound maintains its integrity under standard laboratory conditions but may degrade under extreme conditions or prolonged exposure to light .
(±)5(6)-Ethanolamide is primarily utilized in research related to:
The endogenous cannabinoid anandamide (arachidonoylethanolamide) undergoes oxidative metabolism primarily via cytochrome P450 (CYP) enzymes to form epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the racemic mixture (±)5(6)-EET ethanolamide. This pathway represents a significant alternative to classical endocannabinoid inactivation mechanisms, generating biologically active metabolites with distinct physiological roles [1] [4].
Human CYP isoforms exhibit differential specificity and catalytic efficiency in anandamide epoxidation:
Table 1: Kinetic Parameters of Key CYP Isoforms in Anandamide Epoxidation
CYP Isoform | Tissue Localization | Primary Metabolites | Km (µM) | Vmax (nmol/min/nmol P450) |
---|---|---|---|---|
CYP2D6 | Brain mitochondria | All EET-EA regioisomers | 1.2–4.8 | 8.5 ± 1.2 |
CYP3A4 | Liver, intestine | 5,6-; 14,15-EET-EA | 10.3–15.7 | 12.1 ± 2.3 |
CYP4F2 | Microglia, kidney | 20-HETE-EA, 5,6-EET-EA | 7.9–9.4 | 6.8 ± 0.9 |
Enzymatic epoxidation by CYP isoforms typically yields enantioselective products, whereas chemical oxidation generates racemic mixtures:
FAAH dominates anandamide catabolism, limiting substrate availability for CYP-mediated epoxidation:
COX-2 and LOX pathways generate pro-inflammatory ethanolamide derivatives that functionally antagonize EET-EAs:
Table 2: Anandamide Metabolic Pathways and Biological Activities
Metabolic Pathway | Key Enzymes | Primary Products | Biological Activity |
---|---|---|---|
CYP Epoxidation | CYP2D6, CYP3A4, CYP4F2 | (±)5(6)-EET-EA | CB2 agonism (IC₅₀ = 9.8 nM), anti-inflammatory |
Hydrolysis | FAAH | Arachidonic acid | Substrate for eicosanoid synthesis |
COX-2 Oxidation | Cyclooxygenase-2 | PGE₂-EA, PGD₂-EA | Pro-inflammatory, vasoactive |
LOX Oxidation | 5-LOX, 12-LOX, 15-LOX | HETE-EAs, LTB₄-EA | Leukocyte chemotaxis, pro-inflammatory |
Concluding Remarks
The biosynthesis of (±)5(6)-EET ethanolamide exemplifies the metabolic diversification of endocannabinoids through cytochrome P450-mediated epoxidation. Tissue-specific expression of CYP isoforms—particularly neuronal CYP2D6 and inflammation-inducible CYP4F2—determines the regional production of this potent CB2 receptor agonist. Competing pathways involving FAAH, COX-2, and LOX enzymes create a complex metabolic network that dynamically regulates endocannabinoid signaling. Future research should address the in vivo significance of EET-EA stereochemistry and the therapeutic potential of targeting pathway-specific enzymes.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: